H-Val-Ala-Ala-Phe-OH can be synthesized using standard solid-phase peptide synthesis (SPPS) methodologies []. This technique involves the sequential addition of protected amino acids onto a solid support, typically a resin. The process begins with the attachment of the C-terminal amino acid, phenylalanine in this case, to the resin. Subsequent amino acids (alanine, alanine, and valine) are then added one at a time in a defined order. Each coupling step requires activation of the incoming amino acid, usually achieved using coupling reagents. After the peptide chain assembly, the peptide is cleaved from the resin and the protecting groups are removed. Purification techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed to obtain the pure peptide.
H-Val-Ala-Ala-Phe-OH has been specifically employed in the study of protease activity. In a study investigating the S3 and S3' subsite specificities of the feline immunodeficiency virus protease (FIV PR), H-Val-Ala-Ala-Phe-OH served as a component in a series of C2-symmetric competitive inhibitors []. The study highlighted the preference of FIV PR for small hydrophobic groups at its S3 and S3' subsites. The inhibitor containing H-Val-Ala-Ala-Phe-OH demonstrated significant inhibition of FIV, SIV (simian immunodeficiency virus), and HIV (human immunodeficiency virus) protease activity in vitro and ex vivo [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6